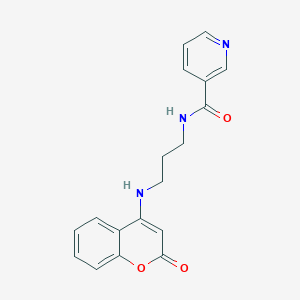
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine, also known as FMDP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors (GPCRs) that are widely distributed in the central nervous system (CNS). Activation of these receptors leads to the modulation of various intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) and phosphoinositide 3-kinase (PI3K) pathways. 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to increase cAMP levels and activate PI3K signaling, which may contribute to its effects on mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neurogenesis. In animal studies, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to increase serotonin and dopamine release in the prefrontal cortex, which may contribute to its effects on mood and cognition. 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to promote the proliferation and differentiation of neural stem cells, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has several advantages as a research tool, including its high affinity for the serotonin 5-HT1A and 5-HT2A receptors, its ability to modulate intracellular signaling pathways, and its potential applications in medicinal chemistry, pharmacology, and neuroscience. However, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine also has several limitations, including its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine, including the development of new derivatives with improved pharmacological properties, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the long-term effects of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine on brain function and behavior, as well as its potential toxicity and side effects. Overall, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine represents a promising research tool with potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine involves the reaction of 4-fluoroaniline with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine. The purity of 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been investigated as a potential lead compound for the development of new drugs that target various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been shown to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In neuroscience, 1-(4-Fluorophenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has been used as a tool to study the role of these receptors in various brain functions and behaviors.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-12-15(2)19(13-18(14)25-3)26(23,24)22-10-8-21(9-11-22)17-6-4-16(20)5-7-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFWMZODTQSMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B508668.png)

![2-{[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B508673.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B508678.png)
![4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B508679.png)
![4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508680.png)
![6-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}nicotinamide](/img/structure/B508682.png)


![4-{[2-(4-morpholinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B508685.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508687.png)
![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508688.png)

![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508692.png)